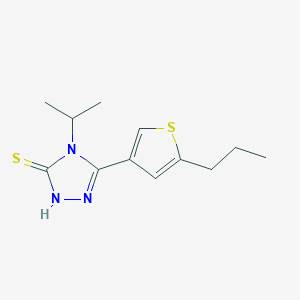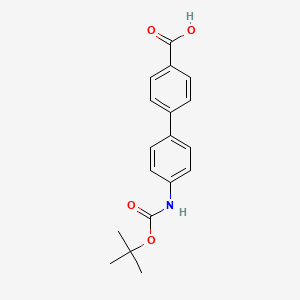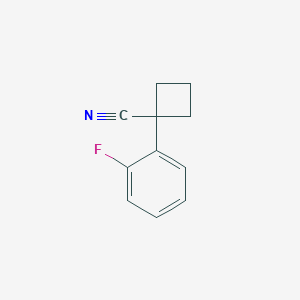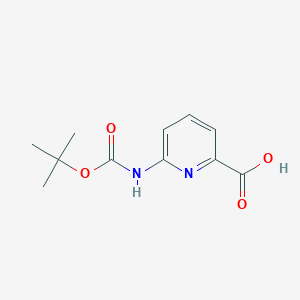
4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative, which is a class of compounds known for their diverse biological activities and potential as corrosion inhibitors. While the specific compound is not directly synthesized or analyzed in the provided papers, the general class of triazole compounds, including those with thiol groups, are well-studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of dithiocarbazinate salts with hydrazine hydrate, as demonstrated in the synthesis of a basic triazole nucleus in paper . This process is carried out in water as a solvent under reflux conditions for several hours. The resulting triazole compounds can then undergo further reactions, such as condensation with benzaldehyde to form Schiff bases, which are a type of imine compound known for their stability and reactivity.
Molecular Structure Analysis
Triazole derivatives exhibit interesting molecular structures that can be analyzed using various spectroscopic methods. For instance, the paper discusses the theoretical analysis of a triazole compound's structure using density functional theory (DFT). The bond lengths calculated through DFT are found to be in good agreement with experimental crystallographic values. Additionally, the existence of tautomers, such as thione and thiol forms, can be considered, with spectral analyses often revealing the dominance of one form over the other.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be explored through their molecular electrostatic potential surfaces and various electronic parameters. These compounds can participate in a range of chemical reactions, including the formation of Schiff bases through condensation reactions, as mentioned in paper . The reactivity can also be influenced by the presence of different substituents on the triazole ring, which can affect the electron distribution and, consequently, the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
Triazole derivatives are characterized by their physical parameters, such as melting points, and can be confirmed using chromatographic methods like thin-layer chromatography (TLC) . Spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are essential for identifying and analyzing the physical and chemical properties of these compounds. For example, the FT-IR and 1H-NMR spectra can provide detailed information about the vibrational modes and chemical shifts, respectively, which are crucial for understanding the structure and reactivity of the molecule .
Scientific Research Applications
Antimicrobial Activities
Research on 1,2,4-triazoles and their derivatives, including those with structural similarities to the specified compound, has revealed significant antimicrobial potential. These compounds are synthesized through various methods and tested against a range of microbial species. For instance, the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have been a focus, demonstrating that many of these compounds exhibit good to moderate activity against different bacterial and fungal strains (Bayrak et al., 2009). Another study synthesized a series of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating interesting antibacterial and antifungal activity, which suggests the potential of these compounds in developing new antimicrobial agents (Joshi et al., 2021).
Synthesis and Characterization
The synthesis and characterization of 1,2,4-triazole derivatives also hold significant importance in scientific research. Studies have optimized the synthesis processes for these compounds and explored their structural properties through various spectroscopic techniques. This foundational work aids in the development of novel compounds with potential applications in medicine and industry (Hotsulia & Fedotov, 2019).
properties
IUPAC Name |
4-propan-2-yl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S2/c1-4-5-10-6-9(7-17-10)11-13-14-12(16)15(11)8(2)3/h6-8H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIUGGUPMDJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)






![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

